REACTION_CXSMILES
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[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8])(=[O:11])[CH3:10]
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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NC=1SC=CC1C#N
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Name
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|
Quantity
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34 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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The crystalline product was filtered off (13.6 g)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |